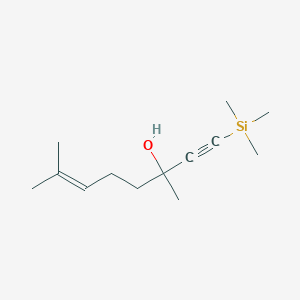
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an alanine backbone, a nitrosourea moiety, and a phenyl group, which collectively contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- typically involves multiple steps. One common method includes the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another approach involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential anticancer properties due to the presence of the nitrosourea moiety, which is known for its alkylating activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylating activity is primarily attributed to the nitrosourea moiety, which can form covalent bonds with nucleophilic sites on DNA . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Similar Compounds:
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar applications in cancer treatment.
Uniqueness: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is unique due to its specific combination of an alanine backbone, a nitrosourea moiety, and a phenyl group
By understanding the synthesis, reactions, applications, and mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
| 74729-50-3 | |
Molekularformel |
C12H14ClN3O4 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
AMQOVKFPGUGUDM-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





